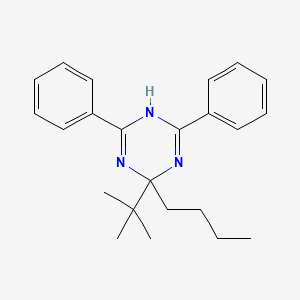
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine typically involves the reaction of 4-tert-butylphenol with hexamethylenetetramine . The reaction conditions often include acidic or basic environments to facilitate the formation of the triazine ring. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
4-Butyl-4-tert-butyl-2,6-diphenyl-1,4-dihydro-1,3,5-triazine can be compared with other similar compounds, such as:
4-tert-Butyl-2,6-diformylphenol: This compound has a similar structure but lacks the triazine ring, making it less versatile in certain applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is used in different industrial applications.
4,4’-di-tert-Butylbiphenyl: This compound is structurally similar but has different chemical and physical properties, making it suitable for other applications.
The uniqueness of this compound lies in its triazine ring, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
159690-33-2 |
|---|---|
Molecular Formula |
C23H29N3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
4-butyl-4-tert-butyl-2,6-diphenyl-1H-1,3,5-triazine |
InChI |
InChI=1S/C23H29N3/c1-5-6-17-23(22(2,3)4)25-20(18-13-9-7-10-14-18)24-21(26-23)19-15-11-8-12-16-19/h7-16H,5-6,17H2,1-4H3,(H,24,25,26) |
InChI Key |
GKDYUVNTKPLZIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(N=C(NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)

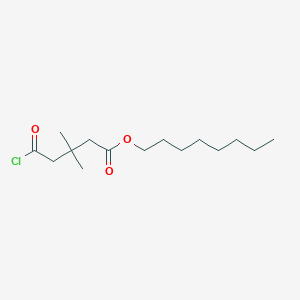
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
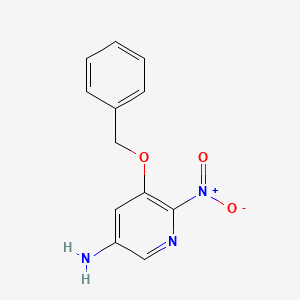
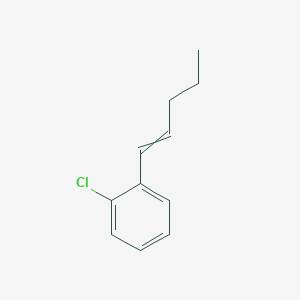
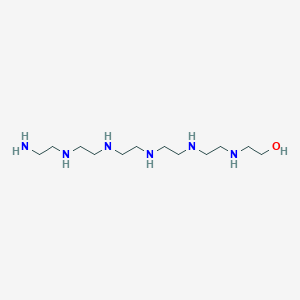
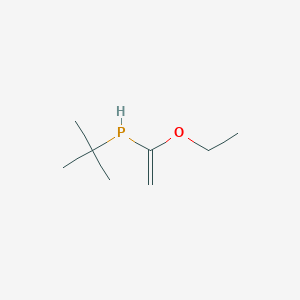
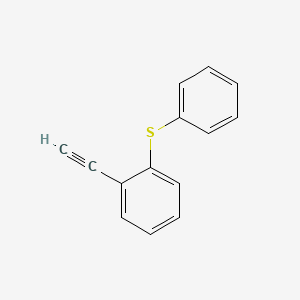

![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
